molecular formula C15H18N2O B12527314 N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide CAS No. 673452-06-7

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide

Cat. No.: B12527314
CAS No.: 673452-06-7
M. Wt: 242.32 g/mol
InChI Key: RIUJKDHGMMTUIH-UHFFFAOYSA-N
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Description

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a phenyl ring substituted with a propan-2-yl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide typically involves the reaction of 4-(propan-2-yl)benzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

673452-06-7

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-[2-cyano-3-(4-propan-2-ylphenyl)prop-2-enyl]acetamide

InChI

InChI=1S/C15H18N2O/c1-11(2)15-6-4-13(5-7-15)8-14(9-16)10-17-12(3)18/h4-8,11H,10H2,1-3H3,(H,17,18)

InChI Key

RIUJKDHGMMTUIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(CNC(=O)C)C#N

Origin of Product

United States

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